molecular formula C20H16O2 B14507348 Benz(a)anthracene-9,10-dimethanol CAS No. 64398-54-5

Benz(a)anthracene-9,10-dimethanol

Cat. No.: B14507348
CAS No.: 64398-54-5
M. Wt: 288.3 g/mol
InChI Key: UKOUDMLYIMUAMH-UHFFFAOYSA-N
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Description

Benz(a)anthracene-9,10-dimethanol is a chemical compound with the molecular formula C20H16O2 It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties This compound contains two hydroxyl groups attached to the 9th and 10th positions of the benz(a)anthracene structure, making it a dimethanol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-9,10-dimethanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective formation of the dimethanol derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing recyclable catalysts and reducing hazardous waste, is increasingly emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene-9,10-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of benz(a)anthracene-9,10-dione or benz(a)anthracene-9,10-dicarboxylic acid.

    Reduction: Formation of partially hydrogenated benz(a)anthracene derivatives.

    Substitution: Introduction of alkyl or acyl groups at specific positions on the aromatic rings.

Scientific Research Applications

Benz(a)anthracene-9,10-dimethanol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Explored for its potential use in developing anticancer agents and studying the mechanisms of carcinogenesis.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of benz(a)anthracene-9,10-dimethanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The hydroxyl groups facilitate its binding to nucleophilic sites on DNA, causing structural alterations. Additionally, the compound can generate reactive oxygen species (ROS) during metabolic activation, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    Benz(a)anthracene-7,12-dione: A derivative with ketone groups at the 7th and 12th positions.

    Benz(a)anthracene-9,10-dione: A derivative with ketone groups at the 9th and 10th positions.

Comparison: Benz(a)anthracene-9,10-dimethanol is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from other derivatives, such as benz(a)anthracene-9,10-dione, which lacks hydroxyl groups and exhibits different chemical behavior. The dimethanol derivative’s ability to participate in various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

64398-54-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

[10-(hydroxymethyl)benzo[a]anthracen-9-yl]methanol

InChI

InChI=1S/C20H16O2/c21-11-17-8-15-7-14-6-5-13-3-1-2-4-19(13)20(14)10-16(15)9-18(17)12-22/h1-10,21-22H,11-12H2

InChI Key

UKOUDMLYIMUAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC(=C(C=C4C=C32)CO)CO

Origin of Product

United States

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